4-Isopropoxy-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Isopropoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C11H10F3NO It is characterized by the presence of an isopropoxy group, a trifluoromethyl group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isopropoxy and trifluoromethyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
4-Isopropoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but with a hydroxy group instead of an isopropoxy group.
4-Isopropoxybenzonitrile: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzonitrile: Lacks the isopropoxy group.
Uniqueness
4-Isopropoxy-3-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the isopropoxy group provides additional steric hindrance, influencing its reactivity and interactions with other molecules .
Biological Activity
4-Isopropoxy-3-(trifluoromethyl)benzonitrile is a synthetic organic compound notable for its unique structural features, including an isopropoxy group and a trifluoromethyl group attached to a benzonitrile framework. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and material science.
The molecular formula of this compound is C12H12F3NO. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical attributes for biological activity. These features may influence the compound's reactivity and selectivity in various biological systems.
Biological Activity Overview
Research indicates that this compound serves as a precursor for synthesizing biologically active compounds. Its structural characteristics allow it to interact with various biological targets, potentially leading to therapeutic applications.
Potential Applications
- Medicinal Chemistry : The compound can be utilized as a building block in the synthesis of novel pharmacologically active agents.
- Ion Channel Modulation : The compound's structural analogs have been investigated for their ability to modulate ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in fluid transport across epithelial cells .
Case Studies and Experimental Data
- Ion Channel Modulation : A study focused on small molecules that modulate CFTR activity identified several compounds through high-throughput screening. While specific data on this compound was not detailed, its analogs demonstrated significant effects on CFTR-mediated ion flux, suggesting that similar compounds could exhibit comparable biological activities .
- Antiviral Activity : Related compounds have shown promise as antiviral agents. For instance, certain benzonitriles have been reported to exhibit inhibitory effects against various viruses, indicating that this compound may possess similar antiviral properties .
Comparative Analysis of Biological Activities
To illustrate the potential biological activity of this compound compared to other related compounds, the following table summarizes key findings from relevant studies:
Properties
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCVVXUSWKAGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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